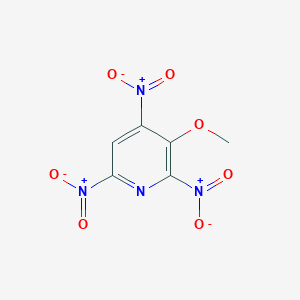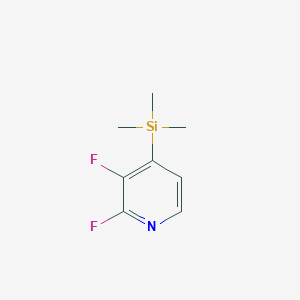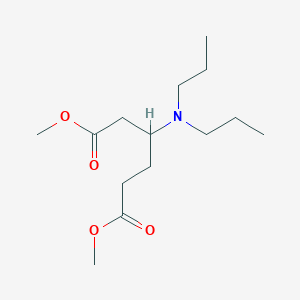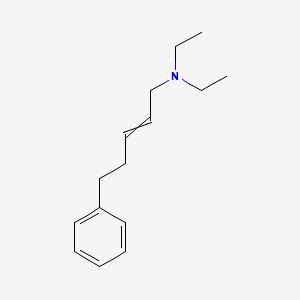
3-Methoxy-2,4,6-trinitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative This compound is characterized by the presence of three nitro groups (-NO2) at the 2, 4, and 6 positions of the pyridine ring, and a methoxy group (-OCH3) at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trinitropyridine typically involves nitration reactions. One common method is the nitration of 3-methoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,4,6-trinitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,4,6-trinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitropyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Nitropyridine: Contains only one nitro group, resulting in different chemical properties and reactivity.
3-Methoxy-4,6-dinitropyridine: Similar structure but with different positioning of nitro groups, leading to variations in reactivity and applications.
Uniqueness: 3-Methoxy-2,4,6-trinitropyridine is unique due to the combination of three nitro groups and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920502-93-8 |
|---|---|
Molekularformel |
C6H4N4O7 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
3-methoxy-2,4,6-trinitropyridine |
InChI |
InChI=1S/C6H4N4O7/c1-17-5-3(8(11)12)2-4(9(13)14)7-6(5)10(15)16/h2H,1H3 |
InChI-Schlüssel |
ANWCGVKLJVWNES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)





![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)




